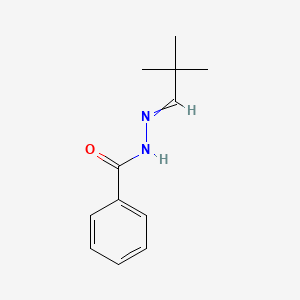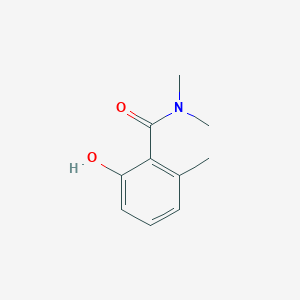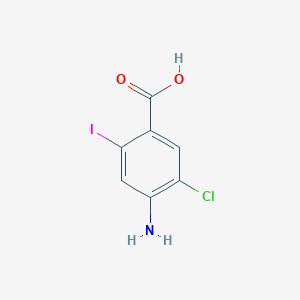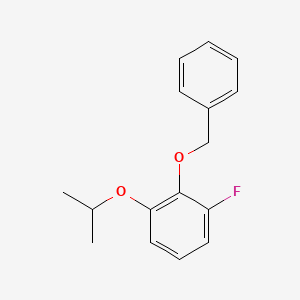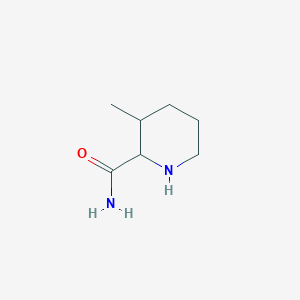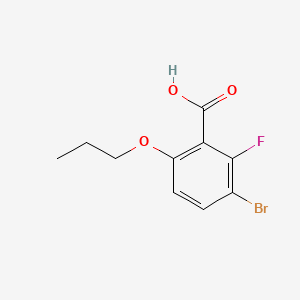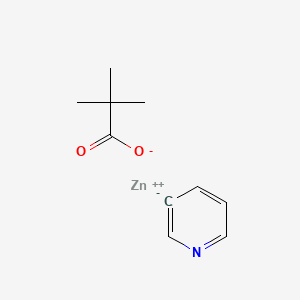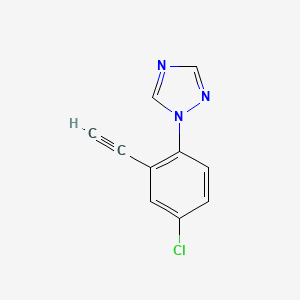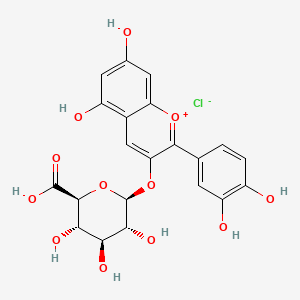
Cyanidin-3-O-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanidin-3-O-glucuronide is a naturally occurring anthocyanin, a type of flavonoid pigment found in various fruits and vegetables. It is known for its vibrant red to blue coloration, which contributes to the colors of many berries, red cabbage, and other plants. This compound is recognized for its antioxidant properties and potential health benefits, including anti-inflammatory and anti-cancer effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyanidin-3-O-glucuronide can be synthesized through enzymatic reactions involving cyanidin and glucuronic acid. The process typically involves the use of glycosyltransferase enzymes that facilitate the attachment of glucuronic acid to the cyanidin molecule. This reaction is carried out under controlled conditions, including specific pH levels and temperatures to optimize enzyme activity.
Industrial Production Methods
Industrial production of this compound often involves the extraction of anthocyanins from natural sources such as berries, followed by purification processes. Techniques such as high-performance liquid chromatography (HPLC) are used to isolate and purify the compound. Advances in biotechnology have also enabled the production of this compound using genetically engineered microorganisms that express the necessary enzymes for its biosynthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Cyanidin-3-O-glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidative products.
Reduction: Reduction reactions can convert the compound into its corresponding leucoanthocyanin form.
Substitution: Substitution reactions may involve the replacement of functional groups on the anthocyanin structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride are used under mild conditions to prevent degradation of the anthocyanin structure.
Substitution: Reagents like diazonium salts can be used for substitution reactions, often carried out in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Quinones and other oxidative derivatives.
Reduction: Leucoanthocyanins.
Substitution: Various substituted anthocyanin derivatives depending on the reagents used.
Applications De Recherche Scientifique
Cyanidin-3-O-glucuronide has a wide range of scientific research applications:
Chemistry: Used as a natural dye and pH indicator due to its color-changing properties in different pH environments.
Biology: Studied for its role in plant pigmentation and its effects on plant physiology.
Medicine: Investigated for its potential therapeutic effects, including antioxidant, anti-inflammatory, and anti-cancer properties. It has shown promise in protecting against oxidative stress and reducing the risk of chronic diseases.
Industry: Utilized in the food and beverage industry as a natural colorant and in cosmetics for its pigmentation properties.
Mécanisme D'action
Cyanidin-3-O-glucuronide exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound also modulates various signaling pathways, including the activation of adenosine monophosphate-activated protein kinase (AMPK), which plays a role in energy metabolism and cellular stress responses. Additionally, it influences the expression of genes involved in inflammation and apoptosis, contributing to its anti-inflammatory and anti-cancer effects.
Comparaison Avec Des Composés Similaires
Cyanidin-3-O-glucuronide is similar to other anthocyanins such as cyanidin-3-O-glucoside, peonidin-3-O-glucoside, and malvidin-3-O-glucoside. it is unique in its specific glucuronic acid moiety, which may influence its solubility, stability, and bioavailability. Compared to its counterparts, this compound may exhibit different pharmacokinetic properties and biological activities, making it a distinct compound of interest in both research and industrial applications.
List of Similar Compounds
- Cyanidin-3-O-glucoside
- Peonidin-3-O-glucoside
- Malvidin-3-O-glucoside
- Delphinidin-3-O-glucoside
- Pelargonidin-3-O-glucoside
This compound stands out due to its unique glucuronic acid component, which may offer distinct advantages in terms of health benefits and applications.
Propriétés
Numéro CAS |
683208-13-1 |
|---|---|
Formule moléculaire |
C21H19ClO12 |
Poids moléculaire |
498.8 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;chloride |
InChI |
InChI=1S/C21H18O12.ClH/c22-8-4-11(24)9-6-14(32-21-17(28)15(26)16(27)19(33-21)20(29)30)18(31-13(9)5-8)7-1-2-10(23)12(25)3-7;/h1-6,15-17,19,21,26-28H,(H4-,22,23,24,25,29,30);1H/t15-,16-,17+,19-,21+;/m0./s1 |
Clé InChI |
ZVTDPGYQESCLRY-ZKWAOETCSA-N |
SMILES isomérique |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O)O)O.[Cl-] |
SMILES canonique |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


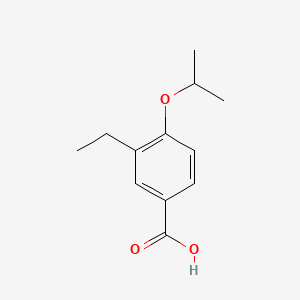
![Tert-butyl 3-[[(2-amino-3-methylbutanoyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14771041.png)
![13-(1,2-dinaphthalen-2-yl-2-phenylmethoxyethoxy)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B14771045.png)


